Section 1: Chemical Identity and Physicochemical Properties
Section 1: Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to Methyl 3-oxo-3-(pyridin-4-yl)propanoate
Topic: Methyl 3-oxo-3-(pyridin-4-yl)propanoate CAS Number: 829-45-8
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive technical overview of Methyl 3-oxo-3-(pyridin-4-yl)propanoate (CAS No. 829-45-8), a versatile β-keto ester of significant interest in medicinal chemistry and organic synthesis. Moving beyond a simple data sheet, this document delves into the compound's core reactivity, field-proven synthetic methodologies, and its strategic application as a foundational scaffold in the development of novel therapeutic agents. We will explore the mechanistic underpinnings of its chemical behavior, provide detailed protocols for its synthesis and analysis, and contextualize its utility in contemporary drug discovery, particularly in generating libraries of pyridine-based compounds with potential anti-inflammatory and anti-cancer properties.[1]
Methyl 3-oxo-3-(pyridin-4-yl)propanoate is a bifunctional organic molecule characterized by a methyl ester and a ketone, separated by a methylene group—the classic β-keto ester motif. The ketone is attached to a pyridin-4-yl ring, which critically influences the molecule's electronic properties and reactivity.[2] This structure makes it an important intermediate for synthesizing more complex heterocyclic systems.[1][2]
Table 1: Core Physicochemical and Structural Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 829-45-8 | [1][2][3][4] |
| Molecular Formula | C₉H₉NO₃ | [1][2][3] |
| Molecular Weight | 179.17 g/mol | [1][2][3] |
| Synonym | 3-Oxo-3-pyridin-4-yl-propionic acid methyl ester | [1] |
| Appearance | White to buff/orange crystalline solid/powder | [1][2] |
| Melting Point | 55–78 °C (range varies by purity) | [1][2] |
| PubChem ID | 10241380 | [1][2] |
| SMILES | COC(=O)CC(=O)C1=CC=NC=C1 | [2] |
| InChI | InChI=1S/C9H9NO3/c1-13-9(12)6-8(11)7-2-4-10-5-3-7/h2-5H,6H2,1H3 | [2] |
| Storage Conditions | Store at 0-8°C |[1] |
Section 2: The Chemistry of a Pyridyl β-Keto Ester: Reactivity and Mechanistic Considerations
The utility of Methyl 3-oxo-3-(pyridin-4-yl)propanoate stems from the interplay of its three key components: the ester, the ketone, and the intervening α-carbon. The electron-withdrawing nature of the pyridin-4-yl ring system significantly enhances the electrophilicity of the adjacent ketone carbonyl.[2] This has two major consequences:
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Enhanced Acidity of the α-Protons: The protons on the central methylene (C2) are significantly acidic. The electron-withdrawing effects of both the ketone and the ester carbonyls stabilize the resulting carbanion (enolate) through resonance. The pyridine ring further delocalizes this negative charge, making deprotonation by a suitable base highly favorable. This is the mechanistic cornerstone of its utility in alkylation and condensation reactions.
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Keto-Enol Tautomerism: Like all β-dicarbonyl compounds, it exists in equilibrium with its enol tautomer. This equilibrium is crucial for many of its reactions, as the enol form provides a nucleophilic C=C double bond while the keto form provides an electrophilic carbonyl carbon. A related compound, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, is known to exist in equilibrium with its enol form.[5]
The position of the nitrogen in the pyridine ring is critical. As a 4-pyridyl derivative, the nitrogen exerts a strong electron-withdrawing effect through resonance, making the α-protons more acidic compared to its 3-pyridyl isomer. In contrast, the 2-pyridyl isomer can participate in intramolecular hydrogen bonding or chelation with metal ions, altering its reactivity profile.[6]
Section 3: Synthesis and Manufacturing
The most common and industrially scalable method for synthesizing β-keto esters is the Claisen condensation . This reaction involves the base-mediated condensation of two ester molecules. For a "crossed" Claisen condensation to synthesize Methyl 3-oxo-3-(pyridin-4-yl)propanoate, methyl isonicotinate (also known as methyl pyridine-4-carboxylate) is reacted with methyl acetate.
Causality of Experimental Choices:
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Base: Sodium methoxide (NaOMe) is used as the base. It is critical to use the alkoxide corresponding to the ester alcohol (methanol) to prevent transesterification, which would result in a mixture of products. The base must be strong enough to deprotonate the α-carbon of methyl acetate, initiating the reaction.
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Solvent: A non-protic solvent like toluene or THF is typically used to prevent quenching the base and the enolate intermediate.
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Temperature: The reaction is often initiated at room temperature and may be gently heated to drive it to completion.
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Workup: An acidic workup (e.g., with dilute HCl) is essential to protonate the resulting β-keto ester enolate, which is the stable product under basic conditions, to yield the final neutral compound.
Experimental Protocol: Synthesis via Claisen Condensation
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous toluene.
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Reagent Addition: While stirring under a nitrogen atmosphere, add methyl acetate (1.5 equivalents) dropwise. Follow with the dropwise addition of methyl isonicotinate (1.0 equivalent).
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Reaction: Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.
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Quenching: Cool the mixture to 0°C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until the pH is ~6-7.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the final product as a crystalline solid.
Visualization: Synthetic Workflow
Caption: Workflow for the Claisen condensation synthesis.
Section 4: Applications in Medicinal Chemistry and Drug Discovery
Methyl 3-oxo-3-(pyridin-4-yl)propanoate is not typically a final drug product but rather a high-value building block. Its bifunctional nature allows it to participate in a wide array of cyclization and condensation reactions to form more complex heterocyclic scaffolds. This makes it a preferred choice for chemists aiming to generate libraries of novel compounds for high-throughput screening.[1]
Key Applications:
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Heterocycle Synthesis: It is a classic precursor in multicomponent reactions like the Hantzsch pyridine synthesis , where a β-keto ester, an aldehyde, and ammonia condense to form dihydropyridine rings, which can be oxidized to pyridines.[7] This allows for the rapid generation of substituted pyridine cores, a privileged scaffold in medicinal chemistry.
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Scaffold for Bioactive Molecules: The compound serves as an intermediate in the synthesis of molecules with demonstrated potential as anti-inflammatory, anti-cancer, and antitubercular agents.[1][2][6] The pyridine nitrogen can act as a hydrogen bond acceptor, improving solubility and target engagement.
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Agrochemical Development: Beyond pharmaceuticals, it is also used in the formulation of agrochemicals, such as pesticides and herbicides, where the pyridine core is a common feature.[1][2]
Visualization: Role as a Versatile Chemical Scaffold




